1-Cyano-6-(trifluoromethoxy)naphthalene
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Overview
Description
1-Cyano-6-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO and a molecular weight of 237.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Cyano-6-(trifluoromethoxy)naphthalene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Cyano-6-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyano-6-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyano-6-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In chemical reactions, the cyano and trifluoromethoxy groups can participate in various interactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological and pharmacological effects are subjects of ongoing research.
Comparison with Similar Compounds
1-Cyano-6-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Cyano-2-(trifluoromethoxy)benzene: This compound has a similar structure but with the trifluoromethoxy group attached to a benzene ring instead of a naphthalene ring.
1-Cyano-4-(trifluoromethoxy)benzene: Another similar compound with the trifluoromethoxy group in the para position on a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its benzene analogs.
Properties
Molecular Formula |
C12H6F3NO |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6H |
InChI Key |
CPSISIDBXKXPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C#N |
Origin of Product |
United States |
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